(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
The compound is a derivative of phthalazine, which is a heterocyclic compound . It has a benzylideneamino group attached to it, which is a common feature in Schiff bases . Schiff bases are known for their wide range of applications in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound is not available, Schiff bases like this are typically synthesized by condensation reactions . For example, a similar compound, (E)-4-amino-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, was synthesized by reacting L-Histidine and 2-hydroxy-3-methoxy-benzaldehyde .
Scientific Research Applications
Synthesis and Structural Building Blocks
The compound has been utilized in various synthetic processes. Tetere et al. (2011) explored the reactions of methoxybenzylidene derivatives with nucleophilic reagents, leading to the creation of structural blocks useful in synthesizing various structures based on them, such as 1,2-bis(methoxybenzylidene)hydrazines, amides, and hydrazides (Tetere et al., 2011).
Anticancer Evaluation
Bekircan et al. (2008) synthesized derivatives involving the methoxybenzylidene moiety for anticancer evaluation. These compounds were screened against various cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Bekircan et al., 2008).
Synthesis of Biologically Active Compounds
Gowrisankar et al. (2005) utilized similar structures in synthesizing compounds with biological activities like non-steroidal anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial activities (Gowrisankar et al., 2005).
Cytotoxicity Studies
Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which included methoxybenzylidene-related structures. These were then evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Antimicrobial and Antitubercular Applications
Samala et al. (2014) synthesized and evaluated analogues of a compound structurally related to (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione for their antitubercular properties (Samala et al., 2014). Additionally, Hanif et al. (2012) investigated derivatives for their urease inhibition, antioxidant, and antibacterial activities, showing significant potential in these areas (Hanif et al., 2012).
Future Directions
Properties
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-23-12-7-2-4-9(14(12)20)8-17-11-6-3-5-10-13(11)16(22)19-18-15(10)21/h2-8,20H,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKJUFCKDORAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC3=C2C(=O)NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786923 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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